molecular formula C12H9N3OS3 B5793227 N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No.: B5793227
M. Wt: 307.4 g/mol
InChI Key: AXJMXOWHTOXUET-UHFFFAOYSA-N
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Description

N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as MTTC, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of thiadiazole derivatives and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound also inhibits the activity of enzymes involved in tumor growth and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of chronic diseases. This compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its properties and purity. This compound is also stable and has a long shelf life, making it easy to store and transport. However, there are also limitations to using this compound in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases. This compound has been shown to have neuroprotective properties and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for research and potential therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine and science.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. It has potential therapeutic applications in various fields, including anti-inflammatory, antitumor, and antidiabetic treatments. This compound has also been studied for its potential use in treating neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

The synthesis of N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is further reacted with 3-methyl-2-thiophenecarboxylic acid to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antidiabetic properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS3/c1-7-4-6-18-9(7)11-14-15-12(19-11)13-10(16)8-3-2-5-17-8/h2-6H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJMXOWHTOXUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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